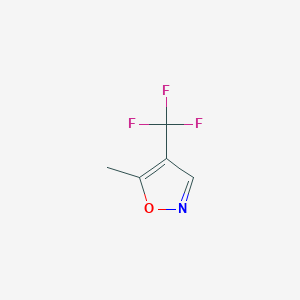

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

Description

5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a substituted oxazole derivative characterized by a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 4 of the heterocyclic ring. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZOJSHQZIBLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the trifluoromethyl group or the oxazole ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "5-Methyl-4-(trifluoromethyl)-1,2-oxazole" are not available in the search results, its role in various scientific applications can be understood from the available literature.

Scientific Research Applications

this compound serves as a building block in chemical synthesis.

Other applications of compounds containing trifluoromethyl groups or related oxadiazoles and oxazoles include:

- Pharmaceuticals

- 5-methylisoxazole-4-carboxylic acid 4-trifluoromethyl-anilide has antirheumatic, antiphlogistic, antipyretic, and analgesic actions, useful in treating multiple sclerosis . The introduction of a trifluoromethyl group into the 4-position of the anilide moiety yields a compound with superior activity, therapeutic range, and action pattern compared to known 5-methylisoxazole-4-carboxylic acid anilides .

- 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide is a selective type II carbonic anhydrase inhibitor with local action, administered through instillation into the eyes .

- Agrochemicals

- Immunomodulation and Anti-Inflammatory Activity

- Isoxazole derivatives have demonstrated potential in treating autoimmune diseases and infections and as adjuvants to boost efficacy . They can inhibit humoral immune responses, the carrageenan reaction, and lymphocyte proliferation . Some compounds modulate T cell subsets and B cells in lymphoid organs . Certain isoxazoles also show anti-inflammatory activity .

- ** изучение метаболизма**

- N-гидрокси-4-(5-метил-1,3,4-оксадиазол-2-ил)-бензолсульфонамид и 4-(5-(гидроксиметил)-1,3,4-оксадиазол-2-ил)-бензолсульфонамид являются продуктами биотрансформации исследуемого лекарственного средства . Было установлено, что 4-(5-метил-1,3,4-оксадиазол-2-ил)-бензолсульфоновая кислота образуется в результате разложения N-гидроксиметаболита в образцах мочи в процессе сбора.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methyl-4-(trifluoromethyl)-1,2-oxazole with structurally related 1,2-oxazole derivatives:

Key Differences and Implications

Electronic Effects :

- The CF₃ group in the target compound enhances electrophilicity at the oxazole ring compared to electron-donating groups like methylphenyl (e.g., 5-Methyl-4-(4-methylphenyl)-1,2-oxazole ). This makes the compound more reactive in nucleophilic substitutions .

- In XOSHUL , the sulfonamide group introduces hydrogen-bonding capacity, which is absent in the target compound. This difference could influence binding to biological targets .

Synthetic Accessibility: The synthesis of trifluoromethyl-substituted oxazoles (e.g., the target compound) often requires specialized reagents like trifluoroacetic acid (TFA) for deprotection or trifluoromethylation agents, as seen in the synthesis of amino acid derivatives in . In contrast, ZEVGIT and other pyrazole-substituted oxazoles are synthesized via cycloaddition or cross-coupling reactions, which are less dependent on fluorinated precursors .

For example, 5-Methyl-4-[3-(trifluoromethyl)phenoxymethyl]-1,2-oxazole-3-carboxylic acid combines lipophilicity with ionizable carboxylic acid, balancing solubility and bioavailability . XOSHUL’s sulfonamide group enhances water solubility, making it more suitable for formulations requiring high solubility .

Biological Activity: Trifluoromethyl groups are known to enhance metabolic stability and binding affinity in drug candidates. The target compound’s CF₃ group may confer advantages over 5-Methyl-4-(4-methylphenyl)-1,2-oxazole in pharmacokinetics . ZEVGIT’s pyrazole moiety is associated with metal coordination, suggesting applications in catalysis or metallodrugs, unlike the target compound .

Spectroscopic Comparison

- In contrast, XOSHUL shows additional peaks for sulfonamide NH and aromatic protons .

- ¹³C NMR: The CF₃ carbon in the target compound resonates at ~δ 120-125 ppm (quartet, J ≈ 270 Hz), distinct from carboxylic acid carbons (~δ 170 ppm) in 5-Methyl-4-[3-(trifluoromethyl)phenoxymethyl]-1,2-oxazole-3-carboxylic acid .

Biological Activity

5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a compound of considerable interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group and a trifluoromethyl group attached to the oxazole ring. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability and efficacy of the compound in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Cellular Pathways : The compound may modulate various cellular pathways, influencing processes such as apoptosis and proliferation in cancer cells.

Anticancer Effects

Recent studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : It has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) with IC50 values indicating potent activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

These values suggest that the compound could serve as a lead for further development as an anticancer agent.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is critical for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Activity |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Inhibitory |

| A. flavus | Inhibitory |

| A. niger | Inhibitory |

These findings support its potential use in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Cancer Treatment : In a preclinical study, administration of the compound led to reduced tumor size in xenograft models of lung cancer.

- Inflammatory Disorders : A study on animal models showed significant reduction in paw edema when treated with the compound, indicating its potential as an anti-inflammatory drug.

Future Directions

Research into this compound continues to expand, focusing on:

- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Evaluating its effectiveness in combination with other therapeutic agents for enhanced efficacy.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Methyl-4-(trifluoromethyl)-1,2-oxazole, and how is regioselectivity ensured?

The compound is typically synthesized via cyclocondensation reactions involving β-enamino ketoesters with hydroxylamine hydrochloride under controlled conditions (40–60°C). Regioselectivity is achieved by optimizing solvent polarity, temperature, and substituent electronic effects. For example, trifluoromethyl groups enhance electrophilic character at specific positions, directing ring closure. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress. Post-synthesis, regiochemical assignment is confirmed via NMR, NMR, and NMR spectroscopy .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : The methine proton on the 1,2-oxazole ring appears as a singlet at δ 8.46 ppm, while methyl groups (e.g., trifluoromethyl) exhibit distinct splitting patterns.

- NMR : Key signals include C-4 (δ 108.3 ppm), C-3 (δ 150.2 ppm), and C-5 (δ 179.5 ppm) for the oxazole skeleton.

- NMR : Nitrogen atoms in the oxazole ring resonate at δ −3.1 ppm, distinguishing them from other heteroatoms.

- X-ray crystallography : Provides bond-length validation (e.g., C–O and C–N distances) and confirms chair conformations in piperidinium derivatives .

Q. What computational tools are used to predict the electronic properties of 1,2-oxazole derivatives?

Density Functional Theory (DFT) analyses, such as B3LYP/6-311++G(d,p), calculate molecular geometries, vibrational frequencies, and solvent effects. Polarized Continuum Models (PCM) evaluate lipophilicity and polarizability, aiding in understanding substituent impacts on pharmacological activity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental structural data be resolved?

Discrepancies often arise from approximations in DFT models (e.g., neglecting anharmonic vibrations). To address this:

- Compare experimental IR spectra (e.g., mid-IR for oxazole) with DFT-simulated spectra to identify deviations.

- Refine computational parameters (e.g., basis sets, solvation models) using software like Gaussian.

- Validate bond angles/lengths via X-ray diffraction data. For example, marginal variations (≤0.02 Å) in 1,2-oxazole rings highlight limitations in static DFT models .

Q. What strategies optimize the regioselective synthesis of trifluoromethyl-substituted oxazoles under challenging conditions?

- Electronic tuning : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states at specific positions.

- Catalysis : Use Lewis acids (e.g., ZnCl) to direct cyclization.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating shifts equilibria.

- Isotopic labeling : -labeled hydroxylamine tracks regiochemical pathways .

Q. How are crystallographic challenges addressed when resolving structures of this compound derivatives?

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to obtain single crystals.

- Twinned data : Use SHELXL for high-resolution refinement, particularly for twinned macromolecular crystals.

- Disorder modeling : Apply restraints to trifluoromethyl groups, which often exhibit rotational disorder.

- Validation tools : Check residual density maps and R-factors to ensure accuracy .

Q. What methodologies assess the pharmacological potential of 1,2-oxazole derivatives in preclinical studies?

- In vitro assays : Screen for antimicrobial activity via microbroth dilution (MIC/MBC) or enzyme inhibition (e.g., COX-2).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl) with bioactivity using QSAR models.

- ADMET profiling : Evaluate solubility, metabolic stability, and toxicity via HPLC-MS and cytochrome P450 assays .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data for this compound derivatives be interpreted?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, chair-to-chair inversions in piperidinium moieties may explain differing dihedral angles.

- Crystal packing : Intermolecular forces (e.g., hydrogen bonds) in crystals can distort geometries compared to solution-state NMR data.

- Paramagnetic impurities : Check for metal contaminants in NMR samples that broaden signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.